1,3-Diazepane-2-thione

Beschreibung

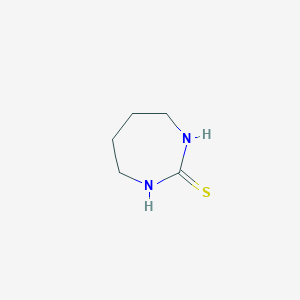

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,3-diazepane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJLVKBAMJHNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=S)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205609 | |

| Record name | 1,3-Diazepin-2-thione, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5700-04-9 | |

| Record name | Hexahydro-2H-1,3-diazepine-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5700-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diazepin-2-thione, hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diazepin-2-thione, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diazepane-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Diazepane-2-thione chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diazepane-2-thione, a cyclic thiourea derivative, holds interest within medicinal chemistry due to the established broad-spectrum biological activities of related heterocyclic compounds. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characterization. While specific biological data for this compound is limited, the potential pharmacological relevance of the 1,3-diazepine scaffold is discussed, drawing parallels from existing research on related structures. This guide aims to serve as a foundational resource for researchers investigating this compound and its potential applications.

Chemical Structure and Identifiers

This compound, also known as N,N'-Tetramethylenethiourea or hexahydro-2H-1,3-diazepine-2-thione, is a seven-membered heterocyclic compound. The core structure consists of a diazepane ring with a thione group at the 2-position.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₅H₁₀N₂S[1]

-

CAS Number: 5700-04-9[1]

-

Canonical SMILES: C1CCNC(=S)NC1[1]

-

InChI Key: ZLJLVKBAMJHNJH-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and potential in drug delivery systems.

| Property | Value | Reference |

| Molecular Weight | 130.21 g/mol | [1] |

| Melting Point | 178 °C | |

| Boiling Point | 194.4 °C at 760 mmHg | |

| Density | 1.14 g/cm³ | |

| LogP | 0.90190 | |

| Water Solubility | Data not readily available | |

| Appearance | Off-white to pale beige solid |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the reaction of 1,4-diaminobutane with carbon disulfide. This reaction is a well-established method for the preparation of cyclic thioureas.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,4-Diaminobutane

-

Carbon disulfide

-

Ethanol (or another suitable solvent)

-

Sodium hydroxide (or other base, optional)

Procedure:

-

In a well-ventilated fume hood, dissolve 1,4-diaminobutane (1.0 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution in an ice bath.

-

Slowly add carbon disulfide (1.0 - 1.2 eq.) dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Logical Workflow for Synthesis:

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Mass Spectrometry:

-

GC-MS (m/z): Top Peak: 130[1], corresponding to the molecular ion [M]⁺.

NMR Spectroscopy:

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound recorded in DMSO-d₆.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.32 | br s | N-H |

| 3.19 | t | CH ₂-N | |

| 1.66 | m | CH ₂-CH₂ | |

| ¹³C NMR | 180.9 | - | C =S |

| 46.5 | - | C H₂-N | |

| 27.9 | - | C H₂-CH₂ |

Infrared (IR) Spectroscopy:

-

N-H stretch: ~3200-3400 cm⁻¹ (broad)

-

C-H stretch (aliphatic): ~2850-2960 cm⁻¹

-

C=S stretch (thiourea): ~1250-1350 cm⁻¹

Potential Biological Activity and Therapeutic Relevance

While no specific biological activities or signaling pathways have been reported for this compound, the broader classes of cyclic thioureas and 1,3-diazepine derivatives are known to possess a wide range of pharmacological properties. This suggests that this compound could be a valuable scaffold for drug discovery.

Biological Activities of Cyclic Thioureas

Thiourea and its derivatives have been extensively studied and are known to exhibit a variety of biological effects, including:

-

Antimicrobial and Antifungal Activity: The thiourea moiety is a key pharmacophore in many antimicrobial and antifungal agents.[2]

-

Antiviral Activity: Certain thiourea derivatives have shown promise as antiviral compounds.[3]

-

Anticancer Activity: The ability of the thiourea group to form hydrogen bonds makes it a valuable component in the design of anticancer drugs.[2][3]

-

Enzyme Inhibition: Thiourea derivatives have been shown to inhibit various enzymes, including tyrosinase and cholinesterases.[4]

Pharmacological Relevance of the 1,3-Diazepine Scaffold

The 1,3-diazepine ring is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[5][6] Its derivatives have been investigated for a range of therapeutic applications:

-

Central Nervous System (CNS) Activity: Diazepine derivatives are well-known for their effects on the CNS, with some exhibiting anxiolytic and analgesic properties.[7]

-

Anticancer and Antiviral Properties: The 1,3-diazepine moiety is found in the clinically used anticancer drug pentostatin and the antiviral agent coformycin.[5]

-

Enzyme Inhibition: This scaffold is utilized in the design of various enzyme inhibitors, including β-lactamase inhibitors.[5]

Hypothetical Signaling Pathway Involvement:

Given the known activities of related compounds, a hypothetical signaling pathway that could be modulated by a biologically active derivative of this compound might involve enzyme inhibition. The following diagram illustrates a generalized enzyme inhibition pathway.

Conclusion

This compound is a readily synthesizable heterocyclic compound with well-defined structural and physicochemical properties. While its specific biological functions remain to be elucidated, its structural relationship to pharmacologically active cyclic thioureas and 1,3-diazepines makes it a compound of significant interest for further investigation in drug discovery and development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the potential of this and related molecules. Future work should focus on a thorough biological evaluation to uncover its therapeutic potential and mechanisms of action.

References

- 1. This compound | C5H10N2S | CID 736589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1,3-Diazepane-2-thione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1,3-Diazepane-2-thione, a heterocyclic compound featuring the 1,3-diazepine scaffold. While the broader class of 1,3-diazepines is recognized as a "privileged structure" in medicinal chemistry, present in numerous biologically active compounds, specific pharmacological data for this compound is limited in publicly available literature.[1] This guide summarizes its known chemical properties, synthesis, and available biological data, primarily focusing on applications outside of traditional drug development contexts where it has been studied.

Compound Identification and Chemical Properties

This compound is a seven-membered heterocyclic compound containing a thiourea group integrated into the diazepane ring. Its official IUPAC name is This compound .[2][3]

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | This compound | [2][3] |

| Synonyms | Hexahydro-2H-1,3-diazepine-2-thione, N,N'-Tetramethylenethiourea, 1,3-Diazacycloheptane-2-thione | [3] |

| CAS Number | 5700-04-9 | [2] |

| Molecular Formula | C₅H₁₀N₂S | [2][4] |

| Molecular Weight | 130.21 g/mol | [2] |

| Monoisotopic Mass | 130.05647 Da | [4] |

| SMILES | C1CCNC(=S)NC1 | [2][4] |

| InChIKey | ZLJLVKBAMJHNJH-UHFFFAOYSA-N | [2][4] |

Synthesis of this compound and Derivatives

The synthesis of the 1,3-diazepane ring system can be achieved through various methods. A common approach for this compound involves the cyclization of 1,4-diaminobutane with a source of thiocarbonyl functionality, such as carbon disulfide.[5] Additionally, a general method for synthesizing 2-substituted 1,3-diazepines has been reported using microwave-assisted synthesis from ketene dithioacetals and 1,4-diaminobutane.[5]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 2-Substituted 1,3-Diazepines

The following is a general protocol for the synthesis of 2-substituted 1,3-diazepines, which can be adapted for the synthesis of this compound by using an appropriate thiocarbonyl source in place of the ketene dithioacetal.[5]

-

Reaction Setup: In a microwave-compatible glass vessel, dissolve the starting ketene dithioacetal (1 mmol) and 1,4-diaminobutane (1 mmol) in ethanol (3 mL).

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation for 60 minutes at 110 °C with continuous stirring.

-

Work-up: Upon completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography using a suitable eluent system (e.g., a dichloromethane/ethyl acetate mixture) to yield the pure 2-substituted 1,3-diazepine.[5]

Biological and Chemical Applications

While the 1,3-diazepine scaffold is of great interest in medicinal chemistry, the primary application reported specifically for derivatives of this compound is in the field of materials science as corrosion inhibitors.[1][5]

Corrosion Inhibition

A study on novel 2-substituted 1,3-diazepines, synthesized from 1,4-diaminobutane, evaluated their efficacy as corrosion inhibitors for carbon steel in an acidic environment (HCl solution). Several derivatives demonstrated significant performance.[5]

Table 2: Corrosion Inhibition Efficiency of 2-Substituted 1,3-Diazepines

| Compound | Structure | Inhibition Efficiency (%) at 2 mM |

| 10 | 2-(nitromethylene)-1,3-diazepine | 88 - 94 |

| 11 | 2-(1,3-diazepan-2-ylidene)malononitrile | 88 - 94 |

| 12 | Ethyl 2-(1,3-diazepan-2-ylidene)-2-cyanoacetate | 88 - 94 |

| 14 | Diethyl 2-(1,3-diazepan-2-ylidene)malonate | 88 - 94 |

Data sourced from a study on novel 1,3-diazepines as nontoxic corrosion inhibitors.[5]

Cytotoxicity Evaluation

As part of the investigation into their potential as safe corrosion inhibitors, the same series of 2-substituted 1,3-diazepines was evaluated for cytotoxicity against a panel of human cell lines. The compounds were found to have low cytotoxicity.[5]

Table 3: In Vitro Cytotoxicity of 2-Substituted 1,3-Diazepines

| Cell Line | Description | IC₅₀ (μM) |

| MDA-MB-231 | Human Breast Adenocarcinoma | > 100 |

| A549 | Human Lung Carcinoma | > 100 |

| TOV-21G | Human Ovarian Adenocarcinoma | > 100 |

| WI-26VA4 | Human Lung Fibroblast (Normal) | > 100 |

Data indicates that the half-maximal inhibitory concentration (IC₅₀) for all tested compounds was greater than 100 μM, suggesting a lack of significant cytotoxic activity at these concentrations.[5]

Caption: Workflow for evaluating synthesized 1,3-diazepine derivatives.

Potential in Drug Development

The 1,3-diazepine moiety is a core structure in several pharmacologically active agents, including the anticancer drug pentostatin and the antiviral agent coformycin.[1] This scaffold is utilized in the design of enzyme inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Although no specific drug development-related activity has been reported for this compound itself, its structural backbone suggests that it could serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Relationship between known and potential applications.

Detailed Experimental Protocols

Protocol for Mass Loss Evaluation of Corrosion Inhibition[5]

-

Sample Preparation: Prepare carbon steel samples of a defined surface area.

-

Initial Measurement: Weigh the steel samples accurately using an analytical balance.

-

Exposure: Immerse the weighed samples in a corrosive medium (e.g., 1 M HCl solution) in both the absence (control) and presence of various concentrations (e.g., 2 mM) of the 1,3-diazepine inhibitor.

-

Incubation: Maintain the exposure for a defined period (e.g., 4 hours) under conditions favorable for metal oxidation.

-

Cleaning: After the exposure period, remove the steel samples, clean them to remove corrosion products according to standard procedures, dry them thoroughly.

-

Final Measurement: Re-weigh the cleaned, dry samples.

-

Calculation: Calculate the mass loss and the inhibition efficiency (IE%) using the appropriate formulas.

Protocol for In Vitro Cytotoxicity Evaluation[5]

-

Cell Culture: Culture the desired human cell lines (e.g., MDA-MB-231, A549, TOV-21G, WI-26VA4) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3-diazepine compounds for a specified duration (e.g., 72 hours).

-

Cell Viability Assay: Perform a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability relative to untreated controls.

-

IC₅₀ Determination: Plot the cell viability against the compound concentration and determine the IC₅₀ value, defined as the concentration of the compound that inhibits 50% of cell growth.

Conclusion

This compound is a well-characterized compound with established synthesis routes. While it belongs to a class of heterocyclic structures with significant potential in medicinal chemistry, current research on this specific molecule and its close derivatives has been focused on materials science applications, particularly as a nontoxic corrosion inhibitor. The low cytotoxicity of its derivatives is a promising feature. Future research could explore the potential of this compound as a scaffold for developing novel therapeutic agents, leveraging the known biological activities of the broader 1,3-diazepine family.

References

- 1. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H10N2S | CID 736589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C5H10N2S) [pubchemlite.lcsb.uni.lu]

- 5. Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,3-Diazepane-2-thione from 1,4-diaminobutane.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-diazepane-2-thione, a cyclic thiourea derivative, from the precursor 1,4-diaminobutane. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the chemical properties of the reactants, a complete experimental protocol for the synthesis, and methods for purification and characterization of the final product. Additionally, this guide explores the potential biological significance of cyclic thioureas, illustrating a general mechanism of action in the context of enzyme inhibition.

Introduction

Cyclic thiourea derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential applications as anticancer, antiviral, and enzyme inhibitory agents.[1][2][3] The seven-membered ring structure of this compound, also known as N,N'-tetramethylenethiourea, provides a unique scaffold for the development of novel therapeutic agents. This guide focuses on a straightforward and efficient one-step synthesis of this compound from readily available starting materials, 1,4-diaminobutane and carbon disulfide.

Reactant and Product Data

A summary of the key quantitative data for the reactants and the final product is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Reactants

| Property | 1,4-Diaminobutane | Carbon Disulfide |

| Synonyms | Putrescine, Tetramethylenediamine | Dithiocarbonic anhydride |

| CAS Number | 110-60-1 | 75-15-0 |

| Molecular Formula | C₄H₁₂N₂ | CS₂ |

| Molecular Weight | 88.15 g/mol | 76.14 g/mol |

| Appearance | Colorless liquid or low melting solid | Colorless to light yellow volatile liquid |

| Boiling Point | 158-160 °C | 46.3 °C |

| Melting Point | 27-28 °C | -111.6 °C |

| Density | 0.877 g/mL at 25 °C | 1.263 g/mL at 20 °C |

| Solubility | Miscible with water and organic solvents | Slightly soluble in water; miscible with ethanol, ether, benzene |

Table 2: Properties and Spectroscopic Data of this compound

| Property | Value/Description |

| Synonyms | N,N'-Tetramethylenethiourea, Hexahydro-2H-1,3-diazepine-2-thione |

| CAS Number | 5700-04-9 |

| Molecular Formula | C₅H₁₀N₂S |

| Molecular Weight | 130.21 g/mol |

| Appearance | Off-white to pale yellow crystalline solid (expected) |

| Melting Point | Not available in searched literature |

| Yield | Not available in searched literature |

| ¹H NMR (DMSO-d₆, referenced) | δ ~3.3 (m, 4H, N-CH₂), ~1.7 (m, 4H, C-CH₂) ppm |

| ¹³C NMR (DMSO-d₆, referenced) | δ ~180 (C=S), ~45 (N-CH₂), ~27 (C-CH₂) ppm |

| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~2950 (C-H stretch), ~1550 (N-C=S stretch) |

Note: The spectroscopic data presented are estimates based on typical values for similar structures and data for a substituted analogue, as explicit experimental data for the target compound was not found in the initial literature search. Experimental verification is required.

Experimental Protocol

The synthesis of this compound is achieved through the cyclization of 1,4-diaminobutane with carbon disulfide. The following protocol is based on established reaction conditions for the formation of cyclic thioureas.[1]

3.1. Materials and Equipment

-

1,4-Diaminobutane (≥99%)

-

Carbon disulfide (≥99%)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol (for recrystallization)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

3.2. Reaction Procedure

-

In a 250 mL round-bottom flask, dissolve 1,4-diaminobutane (e.g., 0.1 mol, 8.82 g) in anhydrous dimethyl sulfoxide (100 mL).

-

With vigorous stirring, slowly add carbon disulfide (e.g., 0.1 mol, 7.61 g, 6.0 mL) dropwise to the solution at room temperature. Caution: Carbon disulfide is highly volatile and flammable. This step should be performed in a well-ventilated fume hood.

-

After the addition is complete, heat the reaction mixture to 70 °C using a heating mantle.

-

Maintain the reaction at 70 °C for 6 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After 6 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water (500 mL).

-

A precipitate of this compound should form. Stir the mixture for 15-20 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water (2 x 50 mL) to remove any residual DMSO and unreacted starting materials.

-

Dry the crude product in a vacuum oven at 50 °C.

3.3. Purification

The crude this compound can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified this compound in a vacuum oven.

3.4. Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The expected spectral data are summarized in Table 2.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

4.2. General Mechanism of Enzyme Inhibition by Thiourea Derivatives

While the specific biological targets of this compound are not yet fully elucidated, thiourea derivatives are known to act as enzyme inhibitors.[4] The following diagram illustrates a general mechanism by which these compounds can inhibit enzyme activity, often through interactions with the enzyme's active site.

Caption: General mechanism of competitive enzyme inhibition by thiourea derivatives.

Conclusion

This technical guide outlines a reliable and accessible method for the synthesis of this compound from 1,4-diaminobutane and carbon disulfide. The provided experimental protocol, along with the tabulated data and workflow diagrams, serves as a valuable resource for researchers interested in the synthesis and exploration of cyclic thioureas for potential applications in drug discovery and development. Further research is warranted to fully characterize the synthesized compound and to investigate its specific biological activities and mechanisms of action.

References

Technical Guide: 1,3-Diazepane-2-thione (CAS 5700-04-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information regarding the properties and hazards of 1,3-Diazepane-2-thione, identified by CAS number 5700-04-9. It is important to note that publicly available information on the biological activity, detailed experimental protocols, and associated signaling pathways for this specific compound is limited.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is essential for handling, storage, and theoretical modeling of the compound.

| Property | Value | Reference |

| CAS Number | 5700-04-9 | [1] |

| Molecular Formula | C₅H₁₀N₂S | [1] |

| Molecular Weight | 130.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | hexahydro-2H-1,3-diazepine-2-thione | [1] |

| Physical Appearance | Not specified in available results | |

| Melting Point | Not specified in available results | |

| Boiling Point | Not specified in available results | |

| Solubility | Not specified in available results |

Hazard Identification and Safety

Understanding the potential hazards is critical for the safe handling and use of any chemical substance. The following table outlines the known hazard classifications for this compound according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Classification | Precautionary Statements | Reference |

| Acute Toxicity, Oral | Warning: Harmful if swallowed | P264, P270, P301+P317, P330, P501 | [1] |

| Skin Corrosion/Irritation | Warning: Causes skin irritation | P264, P280, P302+P352, P321, P332+P317, P362+P364 | [1] |

| Serious Eye Damage/Eye Irritation | Warning: Causes serious eye irritation | P264+P265, P280, P305+P351+P338, P319, P337+P317 | [1] |

| Respiratory Sensitization | Not specified in available results | ||

| Carcinogenicity | Not specified in available results |

General Handling Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Biological Activity and Signaling Pathways

A comprehensive search of publicly available scientific literature and databases did not yield specific information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. The compound is listed as an upstream and downstream product in some chemical synthesis pathways, indicating its use as a chemical intermediate.[2] However, its role in biological systems or as a potential therapeutic agent has not been documented in the provided search results.

Experimental Protocols

Due to the lack of published research on the biological effects of this compound, no detailed experimental protocols for its use in biological assays or studies are available.

Conclusion

This compound (CAS 5700-04-9) is a chemical compound for which basic chemical and hazard information is available. However, there is a significant gap in the scientific literature regarding its biological properties. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Any investigation into its potential biological effects would require foundational in vitro and in vivo screening studies to first establish any activity.

It is crucial to distinguish CAS 5700-04-9 from other compounds that may have appeared in unrelated search results. For instance, 4'-Methoxyacetophenone (CAS 100-06-1) is a well-characterized compound with known applications in the fragrance and pharmaceutical industries, but it is chemically distinct from this compound.

References

The Diverse Biological Activities of 1,3-Diazepine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-diazepine scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to the development of clinically significant drugs and promising therapeutic candidates. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and central nervous system (CNS) activities of 1,3-diazepine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity

A significant area of research has focused on the potential of 1,3-diazepine derivatives as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some derivatives demonstrating potent cytotoxic effects.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 1,3-diazepine derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Diaryl[d,f][1][2]diazepines | 7j, 7k | HeLa, MCF-7, SGC7901, A549 | Not specified, but active at 3 µM | [3] |

| Imidazo[4,5-e][1][2]diazepine | Compound 1 | Prostate, Lung, Breast, Ovarian | Low micromolar | [4] |

| Dibenzodiazepine derivatives | Not specified | BCAP37, SGC7901, HepG2, HeLa, HL-60 | Down to 0.30 | [5] |

| Benzo[b]pyrano[2,3-e][1][6]diazepines | Analogue 9 | HCT-116, MCF-7 | 16.19 ± 1.35, 17.16 ± 1.54 | [7] |

| 1,5-Benzodiazepin-2-one derivative | 3b | HCT-116, HepG-2, MCF-7 | 9.18, 6.13, 7.86 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[9][10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][12] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[11][12]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[12]

-

Compound Treatment: Treat the cells with various concentrations of the 1,3-diazepine derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Visualizing the MTT Assay Workflow

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity

Several 1,3-diazepine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds show potential for development as novel antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected 1,3-diazepine derivatives against various microbial strains.

| Compound Class | Specific Derivative(s) | Microbial Strain(s) | MIC (µg/mL) | Reference |

| Diazepine Sulfonamides | Compound 5b | Staphylococcus aureus, Staphylococcus epidermidis | 20, 40 | [13] |

| 1,3-Diazepine derivatives | D1 | Pseudomonas aeruginosa | Not specified, but showed excellent effect at 100 and 150 mg/mL | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[15]

Methodology:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the 1,3-diazepine derivative in a 96-well microtiter plate containing a suitable broth medium.[15]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[15]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.[15]

-

Result Interpretation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing the Broth Microdilution Workflow

Caption: Workflow of the broth microdilution assay for MIC determination.

Central Nervous System (CNS) Activity

The structural similarity of certain 1,3-diazepine derivatives to benzodiazepines has prompted investigations into their CNS activity. Many of these compounds interact with the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[1]

Quantitative CNS Activity Data

The binding affinity of 1,3-diazepine derivatives to CNS receptors is often quantified by the inhibition constant (Ki).

| Compound Class | Specific Derivative | Receptor Target | Ki (nM) | Reference |

| Thiazolo[3,2-a][1][2]diazepines | HIE-124 derivative (15) | GABA-A | Not specified, but showed anticonvulsant activity | [17] |

| Thiazolo[3,2-a][1][2]diazepines | HIE-124 derivative (20) | GABA-A | Not specified, but showed anticonvulsant activity | [17] |

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[18][19]

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., brain membrane homogenates). The ability of an unlabeled test compound (a 1,3-diazepine derivative) to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).[19]

Methodology:

-

Receptor Preparation: Prepare a membrane homogenate from a tissue or cell line expressing the target receptor.[20]

-

Assay Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled 1,3-diazepine derivative.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[19]

-

Quantification of Radioactivity: Measure the amount of radioactivity trapped on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Visualizing the Radioligand Binding Assay Workflow

Caption: Workflow of a radioligand binding assay for determining receptor affinity.

Signaling Pathway: GABA-A Receptor Modulation

Benzodiazepine-like compounds, including certain 1,3-diazepine derivatives, act as positive allosteric modulators of the GABA-A receptor.[1] They bind to a site on the receptor that is distinct from the GABA binding site, enhancing the effect of GABA.[2] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, resulting in sedative, anxiolytic, and anticonvulsant effects.[21]

Caption: Modulation of the GABA-A receptor by 1,3-diazepine derivatives.

Conclusion

The 1,3-diazepine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and CNS effects, highlight the versatility of this heterocyclic system. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective 1,3-diazepine-based drugs.

References

- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship study of diaryl[d,f][1,3]diazepines as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e][1,3]diazepine Ring System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity [mdpi.com]

- 8. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. GABAA receptor - Wikipedia [en.wikipedia.org]

The Dawn of Seven-Membered Rings: An In-depth Technical Guide to the Discovery and History of Seven-Membered Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seven-membered heterocyclic compounds, a fascinating and vital class of organic molecules, have carved a unique niche in the landscape of chemistry and pharmacology. Their journey from theoretical curiosities to indispensable scaffolds in medicinal chemistry is a testament to the ingenuity and perseverance of scientists throughout history. This technical guide provides a comprehensive exploration of the discovery and historical development of these intriguing structures, with a focus on seminal syntheses, key milestones, and the evolution of their applications. From the early structural elucidations of complex alkaloids to the serendipitous discovery of blockbuster drugs, the story of seven-membered heterocycles is rich with scientific breakthroughs. This document delves into the core of their history, offering detailed experimental protocols for landmark syntheses, quantitative data for key compounds, and visual representations of pivotal scientific workflows and relationships.

Early Encounters and Foundational Syntheses

While the formal study of seven-membered heterocycles is a more modern endeavor, early organic chemists encountered these ring systems within complex natural products. The structural elucidation and synthesis of alkaloids in the late 19th and early 20th centuries provided the first glimpses into the world of seven-membered rings, albeit often as part of intricate bicyclic or polycyclic systems.

The Precursors: Tropinone and Coniine

The groundbreaking work on alkaloids, while not directly focused on simple seven-membered heterocycles, laid the essential groundwork for synthetic organic chemistry and ring construction.

In 1901, Richard Willstätter reported the first synthesis of tropinone , a bicyclic alkaloid containing a seven-membered ring within its [3.2.1] octane skeleton. This arduous 15-step synthesis, starting from cycloheptanone, was a landmark achievement, confirming the structure of tropinone and paving the way for the synthesis of related alkaloids like cocaine and atropine. Although the overall yield was a mere 0.75%, Willstätter's work was a monumental feat of chemical synthesis at the time.[1][2]

Earlier, in 1886, Albert Ladenburg achieved the first synthesis of an alkaloid, coniine , the toxic principle of hemlock. While coniine itself is a six-membered piperidine derivative, Ladenburg's synthesis was a pivotal moment in organic chemistry, demonstrating that complex natural products could be constructed in the laboratory from simpler starting materials.

Key Historical Syntheses: Quantitative Data

| Compound | Year of First Synthesis | Key Scientist(s) | Starting Material | Reported Yield (%) | Melting Point (°C) |

| (±)-Coniine | 1886 | Albert Ladenburg | 2-Methylpyridine | Poor (not specified) | Liquid at room temp. |

| Tropinone | 1901 | Richard Willstätter | Cycloheptanone | 0.75 (overall) | 42.5 |

| Caprolactam | 1899 | S. Gabriel, T. A. Maas | ε-Aminocaproic acid | Not specified | 69.2 |

| Chlordiazepoxide | 1955 | Leo Sternbach | 2-amino-5-chlorobenzophenone | Not specified in initial discovery | 236-236.5 |

| Diazepam | 1959 | Leo Sternbach | 2-amino-5-chlorobenzophenone | Not specified in initial report | 132 |

The Monocyclic Seven-Membered Heterocycles: Azepines, Oxepines, and Thiepines

The parent, monocyclic seven-membered heterocycles—azepine, oxepine, and thiepine—presented significant synthetic challenges due to their inherent instability and, in some cases, antiaromatic character. Their successful synthesis and characterization marked important milestones in heterocyclic chemistry.

Azepines: The Nitrogen-Containing Ring

The first synthesis of a stable derivative of the parent 1H-azepine ring system was achieved by Hafner and his colleagues. The parent 1H-azepine itself is a highly unstable red oil, even at low temperatures.

Oxepines: The Oxygen Analogue

The existence of the oxepine ring system, in equilibrium with its valence isomer benzene oxide, was a topic of considerable theoretical and experimental interest. Emanuel Vogel and his group made seminal contributions to this area. In 1964, they reported the synthesis of an oxepine derivative, providing definitive proof of the viability of this seven-membered oxygen-containing heterocycle.[3]

Thiepines: The Sulfur-Containing Counterpart

The parent thiepine is predicted to be antiaromatic and is highly unstable, readily extruding sulfur to form benzene.[4][5] The first synthesis of a monocyclic thiepine derivative was reported in 1972, a significant achievement given the compound's inherent instability.[6]

The Benzodiazepine Revolution: A Serendipitous Discovery

The history of seven-membered heterocycles took a dramatic turn with the discovery of the benzodiazepine class of drugs, which would come to dominate the landscape of psychopharmacology for decades.

In 1955, while working at Hoffmann-La Roche, chemist Leo Sternbach was investigating a series of quinazoline-3-oxides.[7] Discouraged by a lack of promising results, the project was shelved. Two years later, during a lab cleanup, a crystalline compound that had been synthesized and set aside was submitted for pharmacological testing, largely as an afterthought. This compound, chlordiazepoxide, exhibited potent sedative, muscle relaxant, and anti-anxiety effects.[7][8] Marketed as Librium in 1960, it became the first blockbuster benzodiazepine drug.[8]

The success of Librium spurred further research, and in 1959, Sternbach synthesized a more potent derivative, diazepam , which was introduced in 1963 under the trade name Valium .[9][10] Valium went on to become one of the most prescribed drugs in history.[10]

The Birth of Benzodiazepines: A Logical Workflow

Caption: The serendipitous discovery of benzodiazepines.

Industrial Significance: The Rise of Caprolactam

Parallel to the developments in medicinal chemistry, another seven-membered heterocycle, caprolactam , was gaining immense industrial importance as the monomer for Nylon 6. The first synthesis of caprolactam was reported as early as 1899 by S. Gabriel and T. A. Maas, who prepared it by the cyclization of ε-aminocaproic acid.

The large-scale industrial production of caprolactam, however, relies on the Beckmann rearrangement of cyclohexanone oxime. This acid-catalyzed rearrangement, discovered by Ernst Otto Beckmann in 1886, became the cornerstone of Nylon 6 production.

The Beckmann Rearrangement: A Key Industrial Process

Caption: The synthesis of Caprolactam via the Beckmann Rearrangement.

Experimental Protocols for Key Historical Syntheses

To provide a practical understanding of these historical discoveries, this section details the experimental procedures for several key syntheses.

Synthesis of (±)-Coniine (Ladenburg, 1886)

Step 1: Preparation of 2-Propenylpyridine

-

Reactants: 2-Methylpyridine, Paraldehyde (a trimer of acetaldehyde), and anhydrous Zinc Chloride.

-

Procedure: A mixture of 2-methylpyridine and paraldehyde is heated in the presence of anhydrous zinc chloride. The Knoevenagel condensation reaction occurs, yielding 2-propenylpyridine.

-

Work-up: The reaction mixture is distilled to isolate the 2-propenylpyridine.

Step 2: Reduction to (±)-Coniine

-

Reactants: 2-Propenylpyridine and metallic Sodium in Ethanol.

-

Procedure: 2-Propenylpyridine is dissolved in absolute ethanol, and metallic sodium is added in portions. The reduction of the pyridine ring and the propenyl side chain occurs, yielding racemic (±)-coniine.

-

Work-up: After the reaction is complete, water is added to destroy any unreacted sodium. The ethanol is removed by distillation, and the resulting aqueous solution is made alkaline and extracted with an organic solvent. The solvent is then removed to give crude (±)-coniine, which can be further purified by distillation.

Synthesis of Tropinone (Willstätter, 1901 - Abridged Concept)

Willstätter's original synthesis is lengthy and complex. The conceptual approach involved the following key transformations starting from cycloheptanone:

-

Ring Contraction and Functionalization: A series of reactions to introduce functional groups and prepare for the formation of the bicyclic system.

-

Formation of the Pyrrolidine Ring: Introduction of the nitrogen atom and formation of the five-membered ring.

-

Oxidative Cyclization: An intramolecular cyclization to form the tropane skeleton.

-

Final Manipulation: Conversion of the resulting intermediate to tropinone.

The overall yield for this 15-step synthesis was reported to be 0.75%.

Synthesis of Chlordiazepoxide (Sternbach, 1955)

The initial synthesis of the compound that would become chlordiazepoxide involved the reaction of 2-amino-5-chlorobenzophenone with chloroacetyl chloride, followed by treatment with methylamine. The key final step, however, was an unexpected intramolecular cyclization and rearrangement.

Conceptual Steps:

-

Acylation: 2-amino-5-chlorobenzophenone is acylated with chloroacetyl chloride.

-

Amination and Cyclization: The resulting intermediate is reacted with methylamine. This step, unexpectedly, led to the formation of the seven-membered benzodiazepine ring system of chlordiazepoxide.

Synthesis of Diazepam from 2-Amino-5-chlorobenzophenone

Step 1: Formation of 2-Chloroacetamido-5-chlorobenzophenone

-

Reactants: 2-Amino-5-chlorobenzophenone and Chloroacetyl chloride.

-

Procedure: 2-Amino-5-chlorobenzophenone is dissolved in a suitable solvent (e.g., ethyl acetate), and chloroacetyl chloride is added. The reaction is stirred at room temperature.

-

Work-up: The product, 2-chloroacetamido-5-chlorobenzophenone, precipitates from the reaction mixture and can be collected by filtration.[10]

Step 2: Cyclization to Nordazepam

-

Reactants: 2-Chloroacetamido-5-chlorobenzophenone and methanolic Ammonia.

-

Procedure: The product from Step 1 is treated with a solution of ammonia in methanol. The mixture is heated, leading to cyclization to form 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (nordazepam).[6]

-

Work-up: The product is isolated by crystallization from the reaction mixture.

Step 3: Methylation to Diazepam

-

Reactants: Nordazepam, a methylating agent (e.g., dimethyl sulfate or methyl iodide), and a base (e.g., sodium methoxide).

-

Procedure: Nordazepam is dissolved in a suitable solvent, and a base is added to deprotonate the amide nitrogen. The methylating agent is then added to introduce the methyl group at the N1 position, yielding diazepam.[3]

-

Work-up: The reaction is quenched, and the product is extracted and purified by crystallization.

Conclusion

The discovery and historical development of seven-membered heterocyclic compounds is a compelling narrative of scientific inquiry, serendipity, and industrial innovation. From the challenging synthesis of the parent monocyclic systems to the accidental discovery of the profoundly impactful benzodiazepines, this class of compounds has consistently pushed the boundaries of organic chemistry. The foundational work of pioneers like Willstätter, Ladenburg, and Sternbach not only unveiled new molecular architectures but also provided the synthetic tools and conceptual frameworks that continue to inspire modern drug discovery and materials science. The journey of the seven-membered heterocycle is far from over, with ongoing research continually uncovering new synthetic methodologies and novel applications for these versatile and powerful molecular scaffolds.

References

- 1. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US20140171638A1 - Process for preparing purified caprolactam from the beckmann rearrangement of cyclohexane oxime - Google Patents [patents.google.com]

- 5. Thiepine - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. benzo.org.uk [benzo.org.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Leo Sternbach - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1,3-Diazepane-2-thione: Synonyms, Identifiers, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Diazepane-2-thione, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. This document consolidates its known synonyms, chemical identifiers, and available scientific data, presenting it in a structured format for easy reference and comparison.

Core Compound Identification

This compound is a cyclic thiourea derivative with a seven-membered ring structure. Accurate identification is crucial for research and regulatory purposes. The following tables summarize the key identifiers and synonyms for this compound.

Table 1: Primary Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound[1][2] |

| CAS Registry Number | 5700-04-9[1][2] |

| PubChem CID | 736589[1][2] |

| Molecular Formula | C₅H₁₀N₂S[1][2] |

| Molecular Weight | 130.21 g/mol [1] |

| InChI | InChI=1S/C5H10N2S/c8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8)[1][2] |

| InChIKey | ZLJLVKBAMJHNJH-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | C1CCNC(=S)NC1[1][2] |

Table 2: Synonyms and Common Names for this compound

| Synonym |

| N,N'-Tetramethylenethiourea[1] |

| Hexahydro-1,3-diazepin-2-thione[1] |

| 1,3-Diazacycloheptane-2-thione[1] |

| Hexahydro-2H-1,3-diazepine-2-thione[1] |

| 1,3-Diazepan-2-thione |

| NNTETRAMETHYLENETHIOUREA[3] |

| 1,3-DIAZEPIN-2-THIONE, HEXAHYDRO-[1] |

| 4,5,6,7-tetrahydro-1H-1,3-diazepine-2-thiol[1] |

| 1,3-diazaperhydroepine-2-thione[1] |

Physicochemical and Spectroscopic Data

Understanding the physical and chemical properties of this compound is fundamental for its application in experimental settings.

Table 3: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 178 °C | [3] |

| Boiling Point | 194.4°C at 760 mmHg | [3] |

| Density | 1.14 g/cm³ | [3] |

| logP | 0.90190 | [3] |

| Topological Polar Surface Area | 56.2 Ų | [1] |

Table 4: Spectroscopic Data Summary

| Spectroscopy Type | Key Data Points |

| ¹H NMR | Predicted spectra are available in chemical databases.[3] Specific experimental data for the N,N'-bis(2,4,6-trimethylphenyl) derivative shows signals at δ 2.09 (m, 4H, CH₂), 3.90 (m, 4H, CH₂), among others in d₆-acetone.[2] |

| ¹³C NMR | Predicted spectra are available.[3] For the N,N'-bis(2,4,6-trimethylphenyl) derivative, signals include δ 26.4 (t, 2C, CH₂), 55.0 (t, 2C, NCH₂), with the C=S signal not observed in this particular experiment.[2] |

| Mass Spectrometry (GC-MS) | NIST Number: 102633, Top Peak m/z: 130.[1] |

| Infrared (IR) Spectroscopy | For the N,N'-bis(2,4,6-trimethylphenyl) derivative, characteristic peaks include 2950, 2911, 1516, 1474, 1434, 1293, 1282, 1269, 1261, 853 cm⁻¹.[2] |

| Crystal Structure | CCDC Number: 607806.[1] |

Synthesis and Reactivity

The synthesis of this compound and related cyclic thioureas typically involves the reaction of a diamine with a source of a thiocarbonyl group. A common synthetic route is the reaction of 1,4-diaminobutane with carbon disulfide.

The reactivity of the thione group in this compound allows for various chemical transformations. For instance, N,N'-disubstituted derivatives can be prepared and have been used as ligands in coordination chemistry. The sulfur atom can act as a halogen-bond acceptor, forming cocrystals with diiodine compounds.[2]

Potential Biological and Chemical Applications

While specific biological activity data for this compound is limited in publicly available literature, the broader classes of thiourea and diazepine derivatives are known for a wide range of biological activities. These include roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds.

The 1,3-diazepine scaffold is considered a "privileged structure" in medicinal chemistry and is found in clinically used drugs like the anticancer agent pentostatin. This suggests that derivatives of this compound could be promising candidates for drug discovery efforts.

In the field of materials science and catalysis, substituted 1,3-diazepane-2-thiones have been synthesized and used as ligands for the preparation of coordination complexes with various metal ions.[2]

Experimental Workflows

Detailed experimental protocols for the synthesis and characterization of this compound derivatives can be found in the scientific literature. A general workflow for the synthesis and characterization is outlined below.

Logical Relationship of Compound Classification

The following diagram illustrates the classification of this compound within the broader chemical families.

Conclusion

This compound is a well-defined chemical entity with a range of synonyms and identifiers that are crucial for accurate scientific communication. While detailed biological studies on this specific molecule are not extensively reported, its structural relationship to biologically active thioureas and diazepines suggests potential for future research in drug discovery and development. The available spectroscopic and structural data provide a solid foundation for its synthesis, characterization, and further investigation into its chemical and biological properties. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing heterocyclic compound.

References

An In-depth Technical Guide to C5H10N2S Isomers for Researchers and Drug Development Professionals

An Introduction to the C5H10N2S Molecular Framework

The molecular formula C5H10N2S represents a diverse group of isomeric compounds that hold significant interest in the fields of medicinal chemistry and drug development. These isomers, primarily belonging to the thiourea and cyclic thiourea families, exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical characteristics, and pharmacological profiles of three key isomers: N-allyl-N'-ethylthiourea, 1,3-diethyl-2-imidazolidinethione, and 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thione. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.

Physicochemical and Spectroscopic Characteristics

A thorough understanding of the physicochemical and spectroscopic properties of these isomers is fundamental for their identification, characterization, and further development. The following tables summarize the key quantitative data for the selected C5H10N2S isomers.

Table 1: Physicochemical Properties of C5H10N2S Isomers

| Property | N-allyl-N'-ethylthiourea | 1,3-diethyl-2-imidazolidinethione | 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thione |

| Molecular Weight ( g/mol ) | 144.24 | 144.24 | 144.24 |

| Appearance | White crystalline solid (predicted) | Solid (predicted) | Solid |

| Melting Point (°C) | Not available | Not available | Not available |

| Boiling Point (°C) | Not available | Not available | Not available |

| Solubility | Soluble in organic solvents (predicted) | Soluble in organic solvents (predicted) | Soluble in organic solvents (predicted) |

| logP (predicted) | 1.3 | 1.1 | 0.9 |

Table 2: Spectroscopic Data of C5H10N2S Isomers

| Spectroscopic Technique | N-allyl-N'-ethylthiourea (Predicted) | 1,3-diethyl-2-imidazolidinethione (Predicted) | 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thione (Predicted) |

| ¹H NMR (δ, ppm) | Signals for allyl, ethyl, and NH protons | Signals for two equivalent ethyl groups and methylene protons of the ring | Signals for two methyl groups, and methylene protons of the ring, and NH protons |

| ¹³C NMR (δ, ppm) | Resonances for C=S, allyl, and ethyl carbons | Resonances for C=S, ethyl carbons, and ring methylene carbons | Resonances for C=S, quaternary carbon, methyl carbons, and ring methylene carbons |

| IR (cm⁻¹) | Peaks for N-H, C-H, C=C, and C=S stretching | Peaks for C-H and C=S stretching | Peaks for N-H, C-H, and C=S stretching |

| Mass Spectrometry (m/z) | Molecular ion peak at 144 | Molecular ion peak at 144 | Molecular ion peak at 144 |

Synthesis and Experimental Protocols

The synthesis of these C5H10N2S isomers can be achieved through established synthetic methodologies. Below are detailed experimental protocols for their preparation.

Synthesis of N-allyl-N'-ethylthiourea

N-allyl-N'-ethylthiourea can be synthesized via the reaction of allyl isothiocyanate with ethylamine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve allyl isothiocyanate (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Amine: Slowly add ethylamine (1.1 eq) to the solution at room temperature. The reaction is typically exothermic.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-allyl-N'-ethylthiourea as a solid.

-

Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

dot

Synthesis of N-allyl-N'-ethylthiourea.

Synthesis of 1,3-diethyl-2-imidazolidinethione

This cyclic thiourea can be prepared by the reaction of N,N'-diethylethylenediamine with carbon disulfide.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a solution of N,N'-diethylethylenediamine (1.0 eq) in a solvent like ethanol.

-

Addition of Carbon Disulfide: Add carbon disulfide (1.1 eq) dropwise to the stirred solution at a controlled temperature (e.g., 0-5 °C).

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization to yield 1,3-diethyl-2-imidazolidinethione.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.

dot

Synthesis of 1,3-diethyl-2-imidazolidinethione.

Synthesis of 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thione

This compound can be synthesized through a Biginelli-type condensation reaction.

Experimental Protocol:

-

Reaction Setup: Combine 2,2-dimethyl-1,3-diaminopropane (1.0 eq), thiourea (1.0 eq), and a suitable aldehyde or ketone (1.0 eq, e.g., formaldehyde or acetone) in a reaction vessel. An acid catalyst, such as hydrochloric acid, is typically used.

-

Reaction Conditions: Heat the mixture in a solvent like ethanol under reflux for several hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solution and purify the residue by column chromatography or recrystallization.

-

Characterization: Verify the structure of 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thione using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

dot

Synthesis of 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thione.

Biological Activities and Potential Signaling Pathways

Derivatives of thiourea, imidazolidinethione, and tetrahydropyrimidine have demonstrated a broad spectrum of pharmacological activities. While specific data for the three highlighted C5H10N2S isomers is limited, the activities of related compounds provide valuable insights into their potential therapeutic applications.

-

Thiourea Derivatives: N-substituted thioureas are known to exhibit a range of biological effects, including antibacterial, antifungal, antiviral, and anticancer activities.[1] Their mechanism of action is often attributed to their ability to chelate metal ions essential for enzymatic functions or to interact with key cellular signaling pathways.[1] For instance, some thiourea derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[1]

-

Imidazolidine-2-thione Derivatives: This class of compounds has been investigated for various pharmacological properties, including antimicrobial and anticancer effects.[2] Some derivatives have been found to inhibit specific enzymes or receptors, thereby interfering with cellular processes.

-

Tetrahydropyrimidine-2-thione Derivatives: These compounds are known to possess diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3] Certain tetrahydropyrimidine derivatives have been identified as inhibitors of specific kinases or other enzymes involved in cell proliferation and survival pathways.[3]

Potential Signaling Pathway Modulation:

Given the established activities of the broader compound classes, it is plausible that the C5H10N2S isomers discussed herein could modulate key cellular signaling pathways implicated in disease. For example, in the context of cancer, thiourea derivatives have been suggested to interfere with pathways such as:

-

Apoptosis Pathway: By altering the balance of Bcl-2 family proteins, leading to the activation of caspases and programmed cell death.

-

MAPK/ERK Pathway: By inhibiting key kinases in this pathway, which is often dysregulated in cancer and promotes cell proliferation and survival.

-

PI3K/Akt/mTOR Pathway: By targeting components of this critical pathway that controls cell growth, metabolism, and survival.

Further research is required to elucidate the specific mechanisms of action and the precise signaling pathways modulated by N-allyl-N'-ethylthiourea, 1,3-diethyl-2-imidazolidinethione, and 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thione.

dot

Potential signaling pathways modulated by C5H10N2S isomers.

Conclusion and Future Directions

The C5H10N2S molecular formula encompasses a variety of structurally diverse isomers with significant potential for drug discovery. This guide has provided a detailed overview of the synthesis, characterization, and potential biological activities of three representative isomers. The presented experimental protocols offer a foundation for the synthesis and further investigation of these and related compounds.

Future research should focus on the comprehensive biological evaluation of these specific isomers to elucidate their precise mechanisms of action and to identify their molecular targets. Structure-activity relationship (SAR) studies will be crucial in optimizing their potency and selectivity. Furthermore, investigations into their pharmacokinetic and toxicological profiles will be essential for their advancement as potential drug candidates. The exploration of the vast chemical space defined by the C5H10N2S formula holds considerable promise for the development of novel therapeutics to address a range of diseases.

References

Potential Therapeutic Applications of Diazepine Thiones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazepine thiones, a class of heterocyclic compounds characterized by a seven-membered diazepine ring containing a thione (C=S) functional group, are emerging as a versatile scaffold in medicinal chemistry. While the pharmacological properties of their oxygen-containing counterparts, diazepones (e.g., diazepam), are well-established, the substitution of the carbonyl group with a thione moiety introduces unique physicochemical properties that have led to a diverse range of biological activities. This technical guide provides an in-depth overview of the current research on the therapeutic potential of diazepine thiones, with a focus on their anticonvulsant, antimicrobial, and anticancer applications. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Anticonvulsant Activity of Thiazolo[3,2-a][1][2]diazepine-8(5H)-thiones

A notable class of diazepine thiones demonstrating significant anticonvulsant potential are the thiazolo[3,2-a][1][2]diazepine-8(5H)-thiones. These compounds have been shown to exhibit potent activity in preclinical models of epilepsy, suggesting their promise as a novel class of antiseizure medications.

Quantitative Data Summary

The anticonvulsant efficacy of lead compounds from this class has been quantified in rodent models, with key toxicological and efficacy parameters summarized below.

| Compound | Test Animal | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | LD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) | Therapeutic Index (LD₅₀/ED₅₀) |

| (E)-2-bromo-6,7-dihydro-thiazolo[3,2-a][1][2]diazepine-8(5H)-thione[3] | Mice | 252 | 398 | 380 | 1.58 | 1.51 |

Mechanism of Action: GABAergic Modulation

The primary mechanism of action for the anticonvulsant effects of these thiazolo[3,2-a][1][2]diazepine derivatives appears to be the positive allosteric modulation of GABA-A receptors.[3] This mechanism is similar to that of classical benzodiazepines. The binding of these compounds to a site on the GABA-A receptor enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This increased inhibition in the central nervous system helps to suppress seizure activity.

Experimental Protocols

A general synthetic route to this class of compounds involves the cyclization of appropriate precursors. While the specific multi-step synthesis can be complex, a key step often involves the reaction of a thiazole-containing intermediate with a suitable cyclic component to form the diazepine ring. The following is a generalized representation of a potential synthetic step.

Detailed Protocol: A mixture of the appropriate 2-aminothiazole derivative and a halo-substituted caprolactam derivative is refluxed in a suitable solvent such as ethanol in the presence of a base (e.g., sodium ethoxide) to facilitate the initial condensation. The resulting intermediate is then treated with a thionating agent, such as Lawesson's reagent, in a solvent like toluene under reflux to yield the final thione product. Purification is typically achieved through column chromatography.

This protocol is a standard method for evaluating the efficacy of potential anticonvulsant compounds.[4]

-

Animals: Adult male Swiss albino mice (20-25 g) are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Drug Administration: The test compound, (E)-2-bromo-6,7-dihydro-thiazolo[3,2-a][1][2]diazepine-8(5H)-thione, is suspended in a 0.5% carboxymethylcellulose (CMC) solution and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.

-

Seizure Induction: After a predetermined period (e.g., 30 minutes) to allow for drug absorption, a convulsant dose of pentylenetetrazole (PTZ), typically 80-90 mg/kg, is administered subcutaneously (s.c.).

-

Observation: Animals are observed for 30-60 minutes for the onset of clonic and tonic-clonic seizures. The latency to the first seizure and the percentage of animals protected from seizures are recorded.

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from seizures, is calculated using probit analysis.

Antimicrobial Activity of Benzo-1,3,6-thiadiazepines

Certain diazepine thione derivatives, specifically benzo-1,3,6-thiadiazepines, have demonstrated promising antimicrobial properties against a range of pathogenic bacteria.

Quantitative Data Summary

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Test Organism | MIC (µg/mL) |

| Benzo-1,3,6-thiadiazepines | Escherichia coli | 50-100 |

| Benzo-1,3,6-thiadiazepines | Staphylococcus aureus | 50-100 |

| Benzo-1,3,6-thiadiazepines | Bacillus subtilis | 25-50 |

Note: The MIC values are representative ranges from preliminary studies and can vary depending on the specific derivative and bacterial strain.

Experimental Protocols

The synthesis of these compounds can be achieved through the condensation of o-phenylenediamine with an appropriate isothiocyanate derivative, followed by cyclization.[5]

Detailed Protocol: Aryl or alkyl isothiocyanates are condensed with o-phenylenediamine to form 1-aryl/alkyl-3-(2'-amino)phenyl thiocarbamides. These intermediates are then reacted with N-phenyl isocyano dichloride to yield the benzo-1,3,6-thiadiazepine hydrochlorides, which can be basified to obtain the final products.